molecular formula C8H7ClO B052831 4-Chloro-3-methylbenzaldehyde CAS No. 101349-71-7

4-Chloro-3-methylbenzaldehyde

Cat. No.: B052831
CAS No.: 101349-71-7
M. Wt: 154.59 g/mol
InChI Key: XEBIOIKLNGZROU-UHFFFAOYSA-N
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Description

Salmeterol-d3: is a deuterated analog of salmeterol, a long-acting beta-2 adrenergic receptor agonist. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of salmeterol. The deuterium atoms in salmeterol-d3 replace hydrogen atoms, making it useful in mass spectrometry and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of salmeterol-d3 involves the incorporation of deuterium atoms into the salmeterol molecule. This can be achieved through various methods, including catalytic exchange reactions and the use of deuterated reagents. The specific synthetic route may vary, but it generally involves the following steps:

Industrial Production Methods: Industrial production of salmeterol-d3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Salmeterol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of salmeterol-d3 may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

Salmeterol-d3 has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of salmeterol in the body.

    Pharmacodynamic Studies: Helps in understanding the interaction of salmeterol with beta-2 adrenergic receptors.

    Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to quantify salmeterol levels in biological samples.

    Drug Development: Used in the development of new beta-2 adrenergic receptor agonists and related compounds

Mechanism of Action

Salmeterol-d3 exerts its effects by binding to beta-2 adrenergic receptors in the lungs. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation. The deuterium atoms in salmeterol-d3 do not alter its mechanism of action but make it useful for tracking and studying the compound in biological systems .

Comparison with Similar Compounds

Uniqueness of Salmeterol-d3: Salmeterol-d3 is unique due to the presence of deuterium atoms, which make it particularly useful in analytical studies. The deuterium labeling allows for precise tracking and quantification in pharmacokinetic and pharmacodynamic studies, providing valuable insights into the behavior of salmeterol in biological systems .

Properties

IUPAC Name

4-chloro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBIOIKLNGZROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373990
Record name 4-chloro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101349-71-7
Record name 4-chloro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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